3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
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Overview
Description
3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the benzamide.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions may target the chloro substituent or the furan ring, potentially yielding dechlorinated or reduced furan derivatives.
Substitution: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, forming various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dechlorinated or reduced furan derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Potential pharmacological agent with applications in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The furan ring and methoxyethyl group may play roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamide: Similar structure with the furan ring at a different position.
3-chloro-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)benzamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
3-chloro-N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)benzamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of the chloro substituent, furan ring, and methoxyethyl group in 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-8-6-17(10-12-5-7-20-11-12)15(18)13-3-2-4-14(16)9-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVICMSLEJUSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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